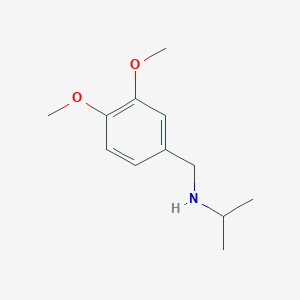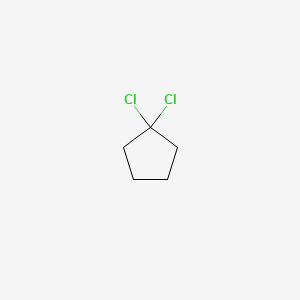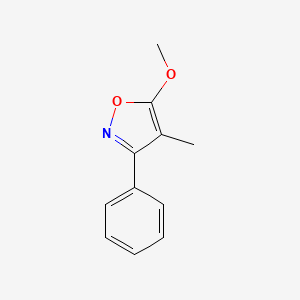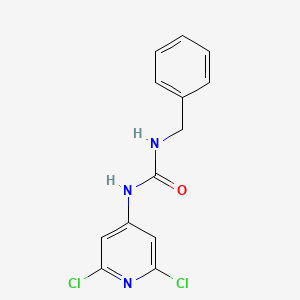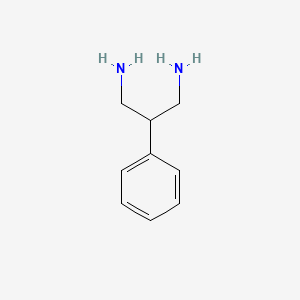
Oxirane, (3-methylbutyl)-
Overview
Description
“Oxirane, (3-methylbutyl)-” is a cyclic organic compound that contains an epoxide functional group . It has the molecular formula C7H14O and a molecular weight of 114.19 g/mol . The IUPAC name for this compound is 2-(3-methylbutyl)oxirane .
Molecular Structure Analysis
The molecular structure of “Oxirane, (3-methylbutyl)-” includes a three-membered ring containing an oxygen atom (the oxirane group), attached to a 3-methylbutyl group . The InChI code for this compound is InChI=1S/C7H14O/c1-6(2)3-4-7-5-8-7/h6-7H,3-5H2,1-2H3 .Chemical Reactions Analysis
A study on the kinetics and mechanism of the ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine is presented . This reaction is commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester .Physical And Chemical Properties Analysis
The physical and chemical properties of “Oxirane, (3-methylbutyl)-” include a molecular weight of 114.19 g/mol, XLogP3 of 2.2, hydrogen bond donor count of 0, hydrogen bond acceptor count of 1, rotatable bond count of 3, exact mass of 114.104465066 g/mol, monoisotopic mass of 114.104465066 g/mol, topological polar surface area of 12.5 Ų, heavy atom count of 8, and formal charge of 0 .Scientific Research Applications
Gas-Phase Reactions and Atmospheric Chemistry
Research has shown that oxiranes, including variants like “Oxirane, (3-methylbutyl)-”, are formed in the gas-phase reactions of NO3 with certain alkenes. These reactions, studied in varying pressure conditions, are significant for understanding atmospheric chemistry and pollutant formation. The formation of oxiranes like “Oxirane, (3-methylbutyl)-” is influenced by factors like total pressure and oxygen concentrations. This understanding is crucial in atmospheric sciences, particularly in the context of tropospheric conditions (Berndt & Böge, 1995).
Catalytic Hydrogenation in Organic Chemistry
In the field of organic chemistry, “Oxirane, (3-methylbutyl)-” and its derivatives are subjects of study in catalytic hydrogenation processes. A theoretical study on the catalytic hydrogenation of oxirane and its methyl derivative highlighted the transformation of these compounds into alcohols, providing insights into reaction mechanisms and chemical parameters. Such studies are important for developing synthetic routes and understanding reaction kinetics in organic synthesis (Kuevi, Atohoun, & Mensah, 2012).
Application in Chiral Resolution
Oxiranes have been utilized in the development of reagents for chiral resolution in chemistry. For instance, a specific derivative of oxirane has been used to determine the enantiomeric excess (ee) of α-chiral amines, demonstrating its versatility in the analysis of scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).
Steric Effects in Chemical Reactions
Research also delves into understanding the steric effects in chemical reactions involving oxirane derivatives. Studies focusing on the cyclization of epoxy alcohols to form oxetanes have shed light on how steric hindrance affects these chemical transformations, which is vital for designing efficient synthetic pathways (Masamune et al., 1980).
Spectroscopic and Theoretical Studies
Spectroscopic studies, coupled with theoretical investigations, have been conducted on oxiranes, including their circular dichroism spectra. These studies provide valuable information on the structural and electronic characteristics of oxiranes, aiding in the understanding of their chemical behavior and potential applications (Carnell et al., 1991).
Biomedical Applications and Genetic Research
Oxiranes have been studied in the context of biomedical applications, particularly in understanding their potential genetic effects. For example, the analysis of gene mutations and micronuclei induced by oxiranes in mammalian cells provides insights into their biological impacts, which is critical for assessing the safety and applicability of these compounds in medical and dental materials (Schweikl, Schmalz, & Weinmann, 2004).
Mechanism of Action
Future Directions
While specific future directions for “Oxirane, (3-methylbutyl)-” were not found in the search results, oxiranes in general are commonly used in the synthesis of various materials and products . Therefore, future research and development in this area could potentially lead to new applications and improvements in existing processes.
properties
IUPAC Name |
2-(3-methylbutyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6(2)3-4-7-5-8-7/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVUOMFVRJIVLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336544 | |
| Record name | Oxirane, (3-methylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53229-41-7 | |
| Record name | Oxirane, (3-methylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-Fluoro[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B1615488.png)
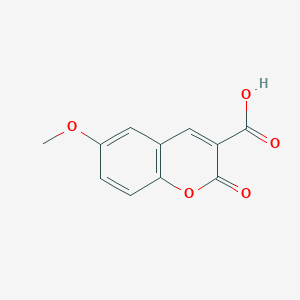
![1-Ethoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B1615490.png)
![1-[2-(3-Methoxyphenoxy)ethyl]piperazine](/img/structure/B1615491.png)
